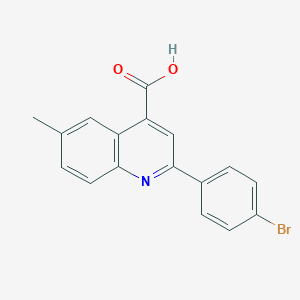

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a bromophenyl group, a methyl group, and a carboxylic acid group attached to the quinoline ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-bromophenyl)-2-methylpropanoic acid are synthesized through selective bromination of 2-methyl-2-phenylpropanoic acid . Another similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, is synthesized through various reactions involving bromination and condensation .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like NMR and IR spectroscopy . For instance, the NMR spectrum of a similar compound showed peaks corresponding to aromatic hydrogens and the CH of thiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(4-bromomethyl)phenylpropionic acid, include a density of 1.5±0.1 g/cm3, boiling point of 344.2±22.0 °C at 760 mmHg, and a molecular weight of 243.097 Da .Applications De Recherche Scientifique

Synthesis of Marine Drugs : Research on 4H-Chromene-2-carboxylic acid ester derivatives, which are structurally related to 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid, highlights their potential in the study of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Cyclisation Reactions in Heterocycle Synthesis : The use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles demonstrates the chemical versatility of compounds similar to this compound (Allin et al., 2005).

Noncovalent Bonding in Supramolecular Architectures : Studies on noncovalent interactions between organic bases like 2-methylquinoline and carboxylic acids shed light on the binding properties of quinoline derivatives, which can be extrapolated to understand the behavior of this compound (Gao et al., 2014).

Photolabile Protecting Groups in Biochemistry : Brominated hydroxyquinoline derivatives, closely related to this compound, have been studied as photolabile protecting groups for carboxylic acids, useful in biological studies (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents : Research on the synthesis of 2-aryl-6-substituted quinolines, which includes compounds structurally related to this compound, has implications for their use as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

Biological Activities and Drug Synthesis : Studies on derivatives of partially hydrogenated isoquinoline-4-carboxylic acids, including those similar to this compound, suggest their potential in synthesizing drugs for various treatments, such as HIV-1 reverse transcriptase inhibitors and antimicrobial preparations (Dyachenko & Vovk, 2013).

Novel Synthetic Methods : Research on the synthesis of bromo-substituted quinoline-4-carboxylic acids provides new methods for synthesizing compounds related to this compound, which can be important for pharmaceutical research (Raveglia et al., 1997).

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound might be involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling .

Result of Action

Similar compounds have been known to cause depolarization effects on the transmembrane potential difference of certain cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXDVCJNYMPINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-ethyl-3-{[4-(1-naphthylmethyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442324.png)

![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)

![[4-(5-Acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-ethoxyphenyl] acetate](/img/structure/B442333.png)

![5-Acetyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442337.png)

![9-Ethyl-3-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-ylmethyl]-9H-carbazole](/img/structure/B442340.png)